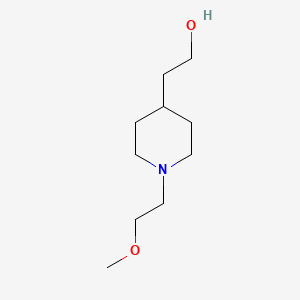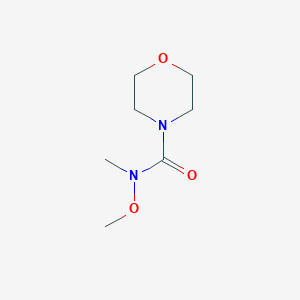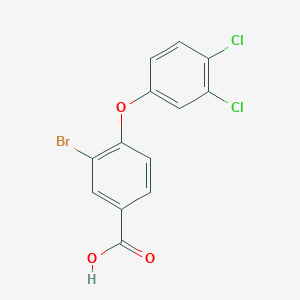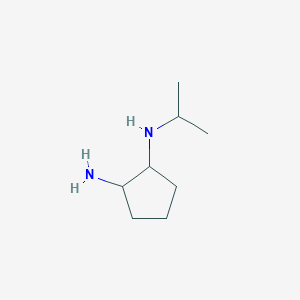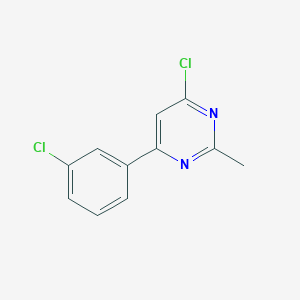
4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine
Descripción general
Descripción
“4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” is a chemical compound that is part of the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of “this compound” could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another possible method involves the reaction of 2,4-dichloropyrimidine and 4-chlorophenylboronic acid .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrimidine scaffold, which is a six-membered ring with two nitrogen atoms. The molecule also contains two chlorine atoms and a methyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include various transformations of the boron moiety in organoboron compounds, such as oxidations, aminations, halogenations, and C–C bond formations .Aplicaciones Científicas De Investigación
Organic Synthesis and Pharmaceutical Intermediates
Pyrimidine derivatives are significant in the synthesis of pharmaceuticals and high explosives, indicating their role as versatile intermediates. For example, the process chemistry involved in synthesizing 4,6-dihydroxy-2-methylpyrimidine, a related compound, demonstrates the potential for developing economic processes for producing high-value pyrimidine derivatives (Patil et al., 2008). This suggests that similar methodologies could be applied to 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine for its use in pharmaceutical synthesis.
Antiviral and Antimicrobial Activity
Pyrimidine derivatives have shown potential in inhibiting the replication of HIV-1 and HIV-2, as well as exhibiting moderate kinesin Eg5 inhibition (Al-Masoudi et al., 2014). This indicates the scope of these compounds in developing antiviral therapies. Moreover, antimicrobial evaluations of pyrimidine derivatives highlight their utility in combating microbial resistance, suggesting a potential research avenue for this compound in developing new antimicrobial agents (Abdelghani et al., 2017).
Direcciones Futuras
The future directions in the research and application of “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could involve further exploration of its potential biological activities and therapeutic applications . Additionally, the development of more efficient and green synthesis methods could be a focus of future research .
Propiedades
IUPAC Name |
4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFSRYPWZLGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




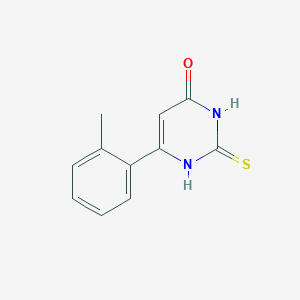
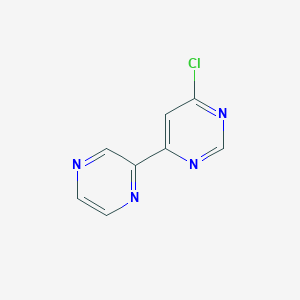
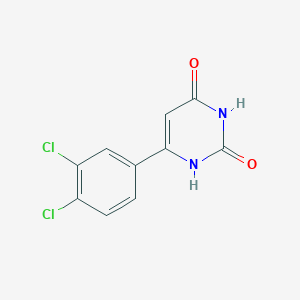

![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)
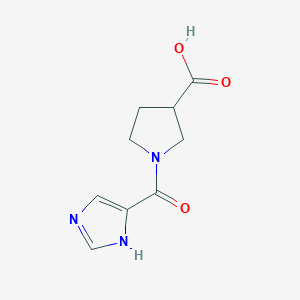

![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)

